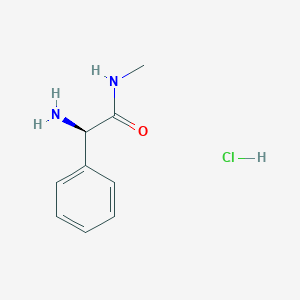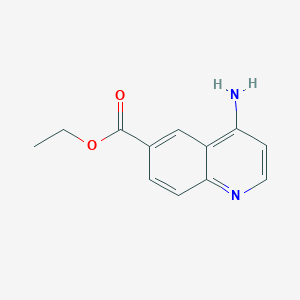
4-aminoquinoléine-6-carboxylate d'éthyle
Vue d'ensemble
Description
“Ethyl 4-aminoquinoline-6-carboxylate” is a chemical compound with the molecular formula C12H12N2O2 . It is part of the 4-aminoquinoline class of compounds, which have been extensively studied for their antimalarial properties .
Synthesis Analysis
The synthesis of 4-aminoquinoline compounds often involves the Doebner hydrogen-transfer reaction . This reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . Another method involves the covalent linking of the scaffolds of pyrano[2,3-c]pyrazole with 4-aminoquinoline via an ethyl linker .
Molecular Structure Analysis
The molecular structure of “Ethyl 4-aminoquinoline-6-carboxylate” includes a quinoline ring with an amino group at the 4-position and a carboxylate group at the 6-position . The carboxylate group is esterified with an ethyl group .
Chemical Reactions Analysis
4-aminoquinoline compounds are known to participate in various chemical reactions. For instance, they can undergo the Doebner hydrogen-transfer reaction to form substituted quinolines .
Physical And Chemical Properties Analysis
“Ethyl 4-aminoquinoline-6-carboxylate” has a molecular weight of 216.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are both 216.089877630 g/mol .
Applications De Recherche Scientifique
Pharmacologie
4-aminoquinoléine-6-carboxylate d'éthyle: joue un rôle important en pharmacologie, en particulier dans la synthèse de dérivés de la quinoxaline, qui sont connus pour leurs propriétés pharmacologiques polyvalentes . Ces composés ont été utilisés dans le développement de divers médicaments ayant des activités antibactériennes et antipaludiques. La capacité du composé à servir d'échafaudage pour l'hybridation pharmacophorique le rend précieux dans la création de nouveaux médicaments capables de lutter contre la résistance aux médicaments .
Science des matériaux
En science des matériaux, This compound est utilisé comme précurseur dans la synthèse de molécules organiques complexes. Sa forme physique solide et sa stabilité à température ambiante le rendent adapté à diverses réactions chimiques qui contribuent au développement de nouveaux matériaux avec des applications potentielles dans l'électronique, la photonique et la nanotechnologie .
Synthèse chimique
Ce composé est essentiel en synthèse chimique, servant de bloc de construction pour la construction de divers composés hétérocycliques. Sa réactivité permet la formation de molécules complexes qui sont essentielles dans le développement de nouvelles entités chimiques avec des applications industrielles potentielles .
Biochimie
Le rôle de This compound en biochimie est lié à son utilisation dans les études d'amarrage moléculaire et d'activité antipaludique. Il sert de structure de base pour la synthèse de molécules hybrides capables d'inhiber la croissance de Plasmodium falciparum, le parasite responsable du paludisme .
Science de l'environnement
Bien que des applications spécifiques de This compound en science de l'environnement ne soient pas directement mentionnées, ses propriétés suggèrent des utilisations potentielles dans la surveillance et la remédiation environnementales. En tant que composé organique stable, il pourrait être impliqué dans des études relatives au devenir environnemental de composés organiques similaires .
Recherche agricole
En recherche agricole, des composés comme This compound pourraient être explorés pour leur utilisation potentielle dans le développement de nouveaux produits agrochimiques. Leur structure chimique pourrait servir de base à la création de pesticides ou d'herbicides ayant une efficacité accrue et un impact environnemental réduit .
Mécanisme D'action
Target of Action
Ethyl 4-aminoquinoline-6-carboxylate is a derivative of 4-aminoquinoline, which has been used as an antimalarial drug . The primary target of this compound is likely to be similar to that of other 4-aminoquinolines, which is the Plasmodium falciparum, the parasite responsible for malaria . The compound binds to the free heme in the parasite, preventing it from converting it to a less toxic form .
Mode of Action
It is thought to inhibit heme polymerase activity, similar to other 4-aminoquinolines . This results in the accumulation of free heme, which is toxic to the parasites .
Biochemical Pathways
The affected biochemical pathway is the heme detoxification pathway in the Plasmodium falciparum. By inhibiting heme polymerase, Ethyl 4-aminoquinoline-6-carboxylate disrupts this pathway, leading to the accumulation of toxic free heme and the death of the parasite .
Result of Action
The molecular and cellular effects of Ethyl 4-aminoquinoline-6-carboxylate’s action would be the death of the Plasmodium falciparum parasite due to the accumulation of toxic free heme . This would result in the alleviation of malaria symptoms in the host.
Action Environment
The efficacy and stability of Ethyl 4-aminoquinoline-6-carboxylate could be influenced by various environmental factors. It’s worth noting that the effectiveness of similar compounds, such as chloroquine, has been diminished due to the emergence of parasite resistance .
Safety and Hazards
Orientations Futures
Research into 4-aminoquinoline compounds, including “Ethyl 4-aminoquinoline-6-carboxylate”, is ongoing due to their potential antimalarial properties . The development of robust QSAR models capable of predicting the activity of these compounds against chloroquine-resistant strains of malaria is a promising future direction .
Analyse Biochimique
Biochemical Properties
Ethyl 4-aminoquinoline-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting potential anticancer properties . Additionally, ethyl 4-aminoquinoline-6-carboxylate interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the binding of ethyl 4-aminoquinoline-6-carboxylate to its target biomolecules .
Cellular Effects
Ethyl 4-aminoquinoline-6-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, ethyl 4-aminoquinoline-6-carboxylate can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic pathways . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival . Furthermore, ethyl 4-aminoquinoline-6-carboxylate can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and impaired cell growth .
Molecular Mechanism
The molecular mechanism of action of ethyl 4-aminoquinoline-6-carboxylate involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of the target biomolecule’s activity, depending on the nature of the interaction . For instance, ethyl 4-aminoquinoline-6-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-aminoquinoline-6-carboxylate can change over time due to its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to ethyl 4-aminoquinoline-6-carboxylate can lead to cumulative effects on cellular function, such as increased apoptosis and reduced cell proliferation . These long-term effects are likely due to the sustained inhibition of key enzymes and disruption of cellular signaling pathways .
Dosage Effects in Animal Models
The effects of ethyl 4-aminoquinoline-6-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and improving survival rates in cancer models . At high doses, ethyl 4-aminoquinoline-6-carboxylate can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
Ethyl 4-aminoquinoline-6-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors . One of the primary metabolic pathways for this compound is its conversion to active metabolites by cytochrome P450 enzymes in the liver . These metabolites can then exert their pharmacological effects by interacting with target biomolecules . Additionally, ethyl 4-aminoquinoline-6-carboxylate can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production .
Transport and Distribution
The transport and distribution of ethyl 4-aminoquinoline-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells by membrane transporters, such as organic cation transporters, and distributed to various cellular compartments . Once inside the cell, ethyl 4-aminoquinoline-6-carboxylate can bind to specific proteins, such as albumin, which facilitates its distribution and accumulation in target tissues . This localization is crucial for the compound’s pharmacological activity, as it ensures that ethyl 4-aminoquinoline-6-carboxylate reaches its target biomolecules in sufficient concentrations .
Subcellular Localization
Ethyl 4-aminoquinoline-6-carboxylate exhibits specific subcellular localization, which can influence its activity and function . This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules involved in cellular signaling and gene expression . The subcellular localization of ethyl 4-aminoquinoline-6-carboxylate is mediated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the presence of a nuclear localization signal can facilitate the transport of ethyl 4-aminoquinoline-6-carboxylate into the nucleus, where it can modulate transcriptional activity .
Propriétés
IUPAC Name |
ethyl 4-aminoquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11/h3-7H,2H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKZZVMTGSJGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1445537.png)
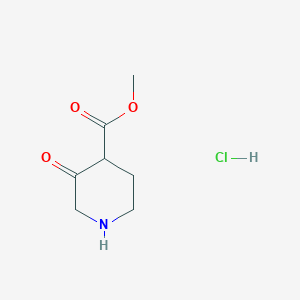
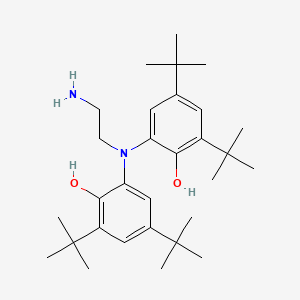
![[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid](/img/structure/B1445542.png)
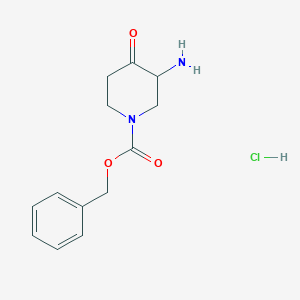


![2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1445549.png)

![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride](/img/structure/B1445552.png)
